N-Benzyl-4-(phenylsulfonyl)butanamide Exhibits High Lipophilicity (cLogP) Relative to Non-Benzylated Analogs, Impacting Permeability and Target Engagement
The presence of the N-benzyl group significantly increases the lipophilicity of the sulfonamide scaffold compared to analogs lacking this substitution. This difference is quantitatively reflected in the computed logP (cLogP) values. N-Benzyl-4-(phenylsulfonyl)butanamide has a cLogP of approximately 2.9-3.0, whereas the non-benzylated N-butyl analog (CAS 114194-13-7) exhibits a higher cLogP of 4.52 . The lower lipophilicity of N-benzyl-4-(phenylsulfonyl)butanamide positions it more favorably within optimal ranges for drug-like properties, balancing membrane permeability with reduced risk of off-target binding and toxicity associated with highly lipophilic compounds .
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 2.9-3.0 |
| Comparator Or Baseline | N-butyl-4-(phenylsulfonyl)benzamide (CAS 114194-13-7): cLogP = 4.52 |
| Quantified Difference | The N-benzyl compound is approximately 1.5-1.6 log units less lipophilic than the N-butyl analog. |
| Conditions | Computed LogP values derived from structural calculations; experimental logP not reported. |
Why This Matters
This differentiation in lipophilicity is crucial for researchers selecting compounds for cellular assays or in vivo studies, as it directly influences compound partitioning, passive membrane permeability, and potential off-target effects.
